molecular formula C18H16N4O3 B2401246 N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 1004072-37-0

N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Cat. No.: B2401246
CAS No.: 1004072-37-0
M. Wt: 336.351
InChI Key: IMGRMZSMBFGTCW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclopentyl group with a benzofuro-pyrimidinyl moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the cyanocyclopentyl group : This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
  • Construction of the benzofuro-pyrimidinyl core : This involves the cyclization of appropriate precursors, such as 2-aminobenzofuran and pyrimidine derivatives, under acidic or basic conditions.
  • Coupling of the two moieties : The final step involves the coupling of the cyanocyclopentyl group with the benzofuro-pyrimidinyl core using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Optimization of reaction conditions : Temperature, pressure, and solvent choice can be fine-tuned to maximize efficiency.
  • Use of catalysts : Catalysts may be employed to accelerate the reactions and improve selectivity.
  • Purification techniques : Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products:
  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Formation of halogenated derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(4-oxo-1

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
  • Medicine : Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
  • Industry : Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

  • Enzyme inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor binding : It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
  • Pathways involved : The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:

  • N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide analogs : These compounds share a similar core structure but differ in the substituents attached to the core.
  • Benzofuro-pyrimidinyl derivatives : Compounds with variations in the benzofuro-pyrimidinyl moiety.
  • Cyclopentyl cyanide derivatives : Compounds with different substituents on the cyanocyclopentyl group.

Conclusion

N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a compound with a unique structure and diverse potential applications. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGRMZSMBFGTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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